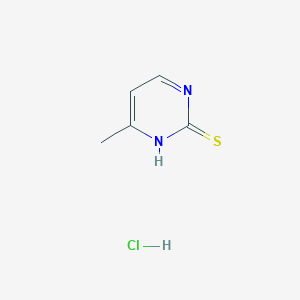
2-巯基-4-甲基嘧啶盐酸盐
描述
2-Mercapto-4-methylpyrimidine hydrochloride is a heterocyclic organic compound with the chemical formula C5H6N2S·HCl. It appears as a yellowish crystalline powder and is soluble in water and ethanol. This compound has garnered significant attention due to its potential therapeutic and industrial applications.
科学研究应用
2-Mercapto-4-methylpyrimidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-methylpyrimidine hydrochloride typically involves the reaction of 4-methylpyrimidine with hydrogen sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thiol derivative. The product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 2-Mercapto-4-methylpyrimidine hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
化学反应分析
Types of Reactions
2-Mercapto-4-methylpyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methyl group can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted pyrimidines.
作用机制
The mechanism of action of 2-Mercapto-4-methylpyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-Mercapto-4-methylpyrimidine
- 4-Methyl-2-pyrimidinethiol
- 6-Methyl-1,2-dihydropyrimidine-2-thione hydrochloride
Uniqueness
2-Mercapto-4-methylpyrimidine hydrochloride stands out due to its unique combination of a thiol group and a pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
6-methyl-1H-pyrimidine-2-thione;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJLPBLXSJWAKG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC(=S)N1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN2S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6959-66-6 | |
| Record name | 4-Methylpyrimidine-2-thiol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for 2-Mercapto-4-methylpyrimidine hydrochloride?
A1: 2-Mercapto-4-methylpyrimidine hydrochloride can be synthesized in a three-step process: [, ]
Q2: How is the structure of 2-Mercapto-4-methylpyrimidine hydrochloride confirmed?
A2: The synthesized compound's structure is confirmed using spectroscopic techniques, specifically Fourier-transform infrared spectroscopy (FT-IR) and mass spectrometry (MS). [, ] These methods provide information about the functional groups and molecular weight of the synthesized compound, respectively, confirming its identity.
Q3: How does the structure of pyrimidine-2-thiol derivatives influence their coordination with platinum?
A3: Research indicates that steric hindrance plays a crucial role in the coordination behavior of pyrimidine-2-thiol derivatives with platinum. [] While pyrimidine-2-thiol and 4-methylpyrimidine-2-thiol can form both dinuclear platinum complexes with bridging ligands and mononuclear bis-chelate complexes, 4,6-dimethylpyrimidine-2-thiol exclusively forms the mononuclear bis-chelate complex. This preference is attributed to the increased steric bulk around the coordination site in the 4,6-dimethyl derivative, hindering the formation of the dinuclear complex.
Q4: What are some potential applications of 2-Mercapto-4-methylpyrimidine hydrochloride and its derivatives?
A4: While the provided research primarily focuses on synthesis and structural characterization, 2-Mercapto-4-methylpyrimidine hydrochloride and its derivatives are considered valuable building blocks in various fields. [, , ] These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)

![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
